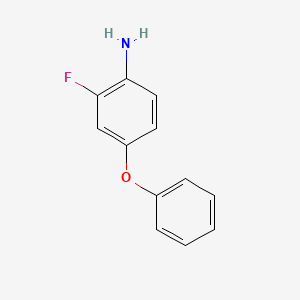
2-Fluoro-4-phenoxyaniline
Beschreibung
2-Fluoro-4-phenoxyaniline (hypothetical IUPAC name) is a fluorinated aromatic amine featuring a phenoxy substituent at the para position relative to the amino group and a fluorine atom at the ortho position. Such compounds are typically intermediates in pharmaceutical and agrochemical synthesis, leveraging their halogenated and electron-rich aromatic systems for cross-coupling or functionalization reactions.
Eigenschaften
Molekularformel |
C12H10FNO |
|---|---|
Molekulargewicht |
203.21 g/mol |
IUPAC-Name |
2-fluoro-4-phenoxyaniline |
InChI |
InChI=1S/C12H10FNO/c13-11-8-10(6-7-12(11)14)15-9-4-2-1-3-5-9/h1-8H,14H2 |
InChI-Schlüssel |
YOBANBIDKIFILX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)N)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Fluor-4-phenoxyanilin kann auf verschiedene Weise erfolgen. Ein üblicher Ansatz beinhaltet die nucleophile aromatische Substitutionsreaktion von 2-Fluoranilin mit Phenol. Die Reaktion erfordert typischerweise eine Base wie Kaliumcarbonat und wird in einem polaren aprotischen Lösungsmittel wie Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt.
Ein weiteres Verfahren umfasst die palladiumkatalysierte Kreuzkupplung zwischen 2-Fluoranilin und Phenylboronsäure.
Industrielle Produktionsverfahren
Die industrielle Produktion von 2-Fluor-4-phenoxyanilin kann größere Versionen der oben genannten Synthesewege umfassen. Die Wahl des Verfahrens hängt von Faktoren wie Kosten, Verfügbarkeit der Ausgangsstoffe und der gewünschten Reinheit des Endprodukts ab. Die Optimierung der Reaktionsbedingungen, einschließlich Temperatur, Druck und Reaktionszeit, ist für eine effiziente industrielle Produktion entscheidend.
Analyse Chemischer Reaktionen
Reaktionstypen
2-Fluor-4-phenoxyanilin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Aminogruppe kann oxidiert werden, um Nitro- oder Nitroso-Derivate zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um entsprechende Amine oder andere reduzierte Produkte zu bilden.
Substitution: Das Fluoratom kann durch andere Nucleophile wie Hydroxyl- oder Alkoxygruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Nucleophile Substitutionsreaktionen können Reagenzien wie Natriumhydroxid (NaOH) oder Natriummethoxid (NaOCH3) beinhalten.
Hauptprodukte
Oxidation: Nitro- oder Nitroso-substituierte Derivate.
Reduktion: Entsprechende Amine oder andere reduzierte Produkte.
Substitution: Hydroxyl- oder Alkoxy-substituierte Derivate.
Wissenschaftliche Forschungsanwendungen
5. Wirkmechanismus
Der Wirkmechanismus von 2-Fluor-4-phenoxyanilin hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und zu Veränderungen in zellulären Prozessen führen. Das Vorhandensein des Fluoratoms kann die Bindungsaffinität und Selektivität der Verbindung für ihr Ziel verstärken, während die Phenoxygruppe ihre Gesamtstabilität und Löslichkeit beeinflussen kann.
Wirkmechanismus
The mechanism of action of 2-Fluoro-4-phenoxyaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the phenoxy group can influence its overall stability and solubility.
Vergleich Mit ähnlichen Verbindungen
Structural and Molecular Features
The table below highlights key structural and molecular differences among 2-Fluoro-4-phenoxyaniline and its analogs:
Biologische Aktivität
2-Fluoro-4-phenoxyaniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a fluoro group and a phenoxy moiety attached to an aniline structure. The fluoro substituent is crucial for enhancing the compound's binding affinity to biological targets, particularly calcium channels.
The primary mechanism of action for this compound involves its interaction with specific molecular targets, such as calcium channels. Research indicates that the fluoro group significantly influences the binding affinity and potency of the compound against voltage-gated calcium channels, particularly CaV2.2 and CaV3.2 channels. The removal of the fluoro substituent results in a notable decrease in potency, emphasizing its importance in pharmacological efficacy .
Cytotoxicity and Therapeutic Index
Cytotoxicity studies have revealed that this compound exhibits variable toxicity levels across different cell lines. For instance, certain analogues demonstrated acceptable therapeutic indices (TI) greater than 10, indicating a favorable safety profile for further development . However, other derivatives showed low TI values (<2), suggesting potential risks in clinical applications.
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis has been conducted to identify modifications that enhance biological activity while reducing toxicity. For example, replacing the guanidinium group with a tertiary amine improved drug-like characteristics and increased transport across the blood-brain barrier (BBB). The findings suggest that modifications that enhance hydrophilicity without compromising binding affinity can lead to more effective drug candidates .
| Compound | Binding Affinity (IC50 for CaV2.2) | Therapeutic Index | Stability (Half-life in Rat Plasma) |
|---|---|---|---|
| MONIRO-1 6a | 34 µM | < 2 | ~90 min |
| Tertiary Amine Variant | Comparable to MONIRO-1 6a | > 10 | >60 hours |
| Sulfonamide Derivatives | Higher potency than MONIRO-1 | > 10 | >60 hours |
Pharmacokinetics and Stability
Pharmacokinetic studies have shown that certain derivatives of this compound possess high stability in plasma, with half-lives exceeding 60 hours compared to MONIRO-1's ~90 minutes. This increased stability is attributed to modifications that reduce susceptibility to metabolic degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


